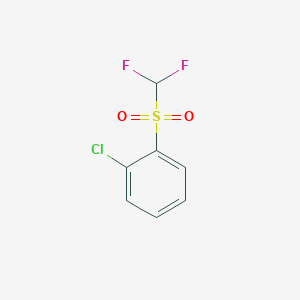
1-Chloro-2-(difluoromethylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodifluoromethanesulfonylbenzene is a chemical compound with the molecular formula C7H4ClF2O2S. It is known for its unique structure, which includes a benzene ring substituted with a chlorodifluoromethanesulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodifluoromethanesulfonylbenzene can be synthesized through several methods. One common approach involves the reaction of benzene with chlorodifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of chlorodifluoromethanesulfonylbenzene often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
Chlorodifluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorodifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonyl compounds .
Scientific Research Applications
Chlorodifluoromethanesulfonylbenzene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chlorodifluoromethanesulfonylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoromethane: A related compound used as a refrigerant and in other industrial applications.
Sulfonylbenzene Derivatives: Other derivatives of sulfonylbenzene with different substituents on the benzene ring.
Uniqueness
Chlorodifluoromethanesulfonylbenzene is unique due to its specific combination of a chlorodifluoromethanesulfonyl group and a benzene ring. This structure imparts distinctive chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H5ClF2O2S |
|---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H5ClF2O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H |
InChI Key |
LEVSXKIUQSLSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)
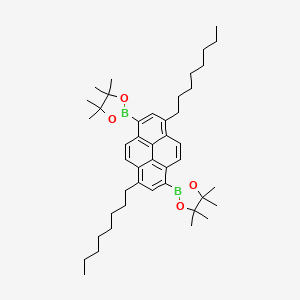

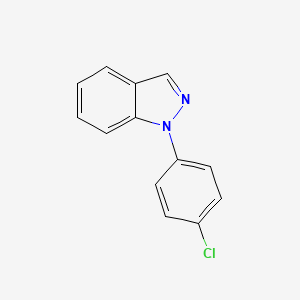
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)

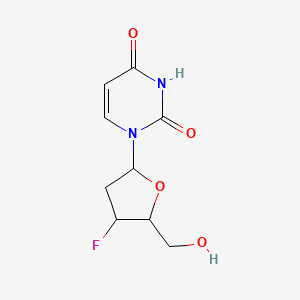
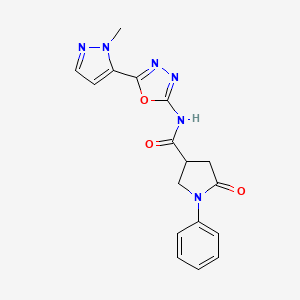
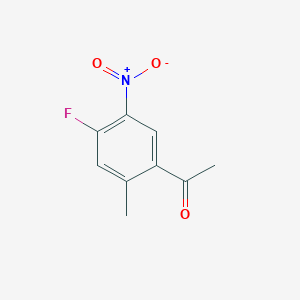
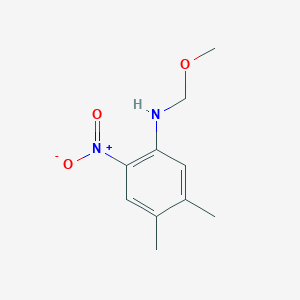
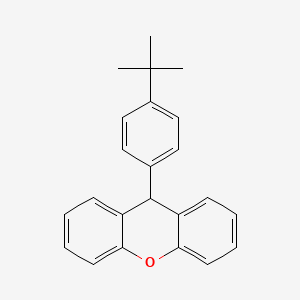
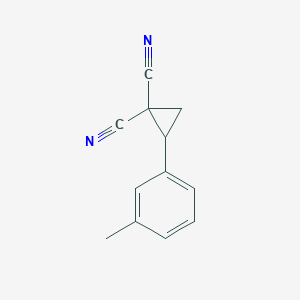
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
